2-({[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure includes:
- A (5Z)-5-(4-methylbenzylidene) substituent at position 5, which enhances lipophilicity and influences binding interactions .
- A 2-thioxo group at position 2, contributing to hydrogen bonding and tautomerism .
- An acetylated amino benzoic acid side chain at position 3, which improves solubility and enables interactions with biological targets like enzymes or receptors .
Properties
IUPAC Name |
2-[[2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-12-6-8-13(9-7-12)10-16-18(24)22(20(27)28-16)11-17(23)21-15-5-3-2-4-14(15)19(25)26/h2-10H,11H2,1H3,(H,21,23)(H,25,26)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNIDDNFTWDBLU-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361924 | |
| Record name | ST50150894 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6353-70-4 | |
| Record name | ST50150894 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid typically involves multiple steps, starting with the formation of the thiazolidinone ring. This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions. The benzylidene group is then introduced via a condensation reaction with an appropriate aldehyde. Finally, the benzoic acid moiety is attached through an acylation reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the benzylidene group results in benzyl derivatives .
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Numerous studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. The specific compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
-
Anticancer Potential :
- Research indicates that compounds similar to 2-({[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid may possess anticancer properties. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It has shown promise in reducing inflammatory markers and mediators, which could lead to therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- In Vivo Antitumor Activity :
- Inflammation Model Experimentation :
Mechanism of Action
The mechanism of action of 2-({[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes, potentially inhibiting their activity. The benzylidene group may also play a role in binding to specific receptors or proteins, modulating their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Antimicrobial Activity:
- The target compound’s 4-methylbenzylidene group may offer balanced lipophilicity for Gram-positive bacterial targeting, similar to 4-nitro analogs (MIC = 6–15 µg/mL) .
- Indole-containing analogs exhibit superior activity due to enhanced DNA gyrase inhibition .
Anticancer Activity:
- 4-Nitrobenzylidene derivatives show higher cytotoxicity (IC₅₀ = 8.2 µM) than 4-methyl or 4-chloro variants, likely due to nitro group-induced oxidative stress .
- BML-260 (benzylidene derivative) demonstrates COX-2 selectivity, suggesting anti-inflammatory applications .
Metabolic Stability:
- Acetylated amino benzoic acid side chains improve metabolic stability compared to non-acetylated analogs, as seen in pharmacokinetic studies of related compounds .
Biological Activity
The compound 2-({[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 330.39 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₃S |
| Molecular Weight | 330.39 g/mol |
| CAS Number | 300826-85-1 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinone, including compounds similar to this compound, show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Antioxidant Properties
Another area of interest is the antioxidant capacity of this compound. Thiazolidinones have been reported to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases . In vitro assays indicated that the compound can inhibit lipid peroxidation, suggesting potential applications in preventing cellular damage from oxidative stress.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Studies demonstrate that it inhibits pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in cell culture models . This suggests a potential role in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of various thiazolidinone derivatives against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
Case Study 2: Antioxidant Activity
A separate study assessed the antioxidant properties using DPPH and ABTS radical scavenging assays. The results showed that the compound had an IC50 value of 25 µg/mL for DPPH scavenging activity, indicating strong antioxidant potential .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how is the (Z)-configuration of the benzylidene moiety ensured?
- Methodology : The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and aromatic aldehydes. Key conditions include refluxing in acetic acid/DMF mixtures (1:2 v/v) with sodium acetate as a base to stabilize intermediates . The (Z)-configuration is favored by steric and electronic effects during the reaction, confirmed via NMR coupling constants or X-ray crystallography .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- 1H/13C NMR : Identifies the acetyl amino group (δ 2.8–3.2 ppm for CH2, δ 160–170 ppm for carbonyl) and thioxo group (δ 180–190 ppm) .
- IR Spectroscopy : Confirms C=O (1680–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .
- Melting Point : Consistency with literature values (e.g., 176–178°C for analogs) ensures purity .
Q. How is the compound’s in vitro antimicrobial activity evaluated?
- Methodology : Use agar dilution or disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined using serial dilutions (0.5–128 µg/mL), with ciprofloxacin as a positive control .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodology :
- Solvent Optimization : DMF-acetic acid (1:1) improves solubility of intermediates, while ethanol-water mixtures enhance recrystallization efficiency .
- Catalyst Screening : Piperidine or morpholine accelerates Schiff base formation in refluxing ethanol (reaction time reduced from 26 to 12 hours) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >70% yield .
Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect biological activity?
- Methodology :
- SAR Studies : Replace the 4-methyl group with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups. Test derivatives for IC50 shifts in enzyme inhibition assays (e.g., α-glucosidase or COX-2) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., PDB ID 1Q4L) and guides rational design .
Q. How can discrepancies in IC50 values across biological assays be resolved?
- Methodology :
- Assay Standardization : Use identical buffer systems (e.g., PBS pH 7.4) and incubation times (24–48 hours) to minimize variability .
- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives .
- Positive/Negative Controls : Include known inhibitors (e.g., ascorbic acid for antioxidant assays) to validate experimental conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
